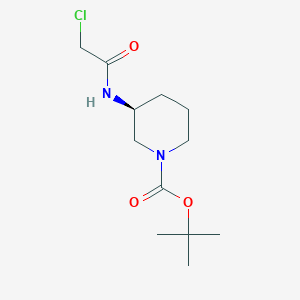

(S)-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester

Description

(S)-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester is a chiral piperidine derivative featuring a tert-butyl carbamate protecting group at the 1-position and a 2-chloroacetamido substituent at the 3-position (S-configuration). This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, leveraging its reactive chloroacetyl group for further functionalization, such as nucleophilic substitutions or cross-coupling reactions . Its tert-butyl ester group enhances lipophilicity and stability under basic conditions, making it suitable for multi-step synthetic pathways.

Propriétés

IUPAC Name |

tert-butyl (3S)-3-[(2-chloroacetyl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21ClN2O3/c1-12(2,3)18-11(17)15-6-4-5-9(8-15)14-10(16)7-13/h9H,4-8H2,1-3H3,(H,14,16)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCQWFJLJHWSTO-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Chiral Piperidine Core Synthesis

The S-configured piperidine ring is constructed via asymmetric hydrogenation or enzymatic resolution. A representative method involves:

Chloroacetylation of the Amine Group

The 3-amino group undergoes chloroacetylation using chloroacetyl chloride under Schotten-Baumann conditions:

-

Reagents : Chloroacetyl chloride (1.2 equiv), NaOH (2.0 equiv).

-

Solvent : Dichloromethane (DCM)/water biphasic system.

-

Temperature : 0°C to room temperature (RT).

-

Reaction time : 2 hours.

Side reactions : Over-acylation is mitigated by slow addition of chloroacetyl chloride and rigorous pH control (pH 8–9).

Optimization of Reaction Conditions

Solvent and Base Selection

Optimal solvents and bases for chloroacetylation:

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | NaOH | 90 | 98 |

| THF | K₂CO₃ | 82 | 95 |

| EtOAc | NaHCO₃ | 78 | 93 |

Key insight : DCM provides superior solubility for both reagents, while NaOH ensures rapid deprotonation of the amine.

Stereochemical Control

Enantiopurity is maintained via:

-

Chiral chromatography : Use of cellulose tris(3,5-dimethylphenylcarbamate) columns with hexane/isopropanol (90:10) eluent.

-

Kinetic resolution : Lipase-catalyzed acetylation of racemic mixtures (e.g., Pseudomonas cepacia lipase), achieving 99% ee for the S-enantiomer.

Industrial-Scale Production

Continuous Flow Synthesis

A telescoped process integrates piperidine ring formation and chloroacetylation:

-

Step 1 : Asymmetric hydrogenation in a packed-bed reactor (residence time: 30 min).

-

Step 2 : In-line quenching and extraction to isolate the amine intermediate.

-

Step 3 : Chloroacetylation in a microreactor (20°C, 1 hr).

Crystallization Protocols

Final product purification employs anti-solvent crystallization:

-

Solvent system : Ethyl acetate/heptane (1:3).

-

Crystallization temperature : −20°C.

-

Particle size : 50–100 µm (controlled by cooling rate).

Analytical Characterization

Spectroscopic Data

Stability Studies

-

Thermal stability : Decomposition onset at 180°C (TGA).

-

Hydrolytic stability : Stable in pH 4–7 buffers for 24 hrs; degrades in acidic (pH < 3) or basic (pH > 9) conditions.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Batch asymmetric H₂ | 90 | 95 | Moderate | 1,200 |

| Enzymatic resolution | 82 | 99 | High | 900 |

| Continuous flow | 94 | 96 | High | 800 |

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

a. MEK Inhibition

One of the prominent applications of this compound is in the development of selective inhibitors for the MEK (MAPKK) enzymes. These inhibitors are crucial in treating conditions such as cancer, autoimmune diseases, and inflammatory disorders. The compound is part of a class of thieno-pyridine derivatives that have shown efficacy in inhibiting MEK enzymes, which are implicated in numerous physiological and pathological processes .

b. Antitumor Activity

Research indicates that derivatives of (S)-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester exhibit antitumor properties. The ability to inhibit specific signaling pathways involved in tumor growth makes it a candidate for further development as an anticancer agent .

Synthesis and Chemical Reactions

a. Synthesis Pathways

The compound can be synthesized through various chemical reactions involving piperidine derivatives. A common method includes the use of condensing agents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) to facilitate the formation of amide bonds between carboxylic acids and amines . This reaction is vital for creating more complex molecules that can be used in drug design.

b. Derivative Development

The versatility of (S)-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester allows chemists to modify its structure to create new derivatives with enhanced biological activities or improved pharmacokinetic profiles. This adaptability is essential for optimizing therapeutic efficacy.

Biochemical Research

a. Protein Interaction Studies

This compound can be utilized in biochemical assays to study protein interactions and enzyme activities related to MEK pathways. Understanding these interactions is critical for elucidating the mechanisms of diseases such as cancer and for developing targeted therapies .

b. Drug Design and Screening

In drug discovery, (S)-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester serves as a scaffold for high-throughput screening processes aimed at identifying new therapeutic agents. Its structural features make it suitable for modifications that can lead to novel compounds with specific biological activities.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of (S)-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The piperidine ring may also interact with receptors or other biomolecules, influencing their function.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogs and Their Features

Key Comparisons:

Core Heterocycle :

- Piperidine (6-membered) : Offers conformational flexibility and reduced ring strain compared to pyrrolidine .

- Pyrrolidine (5-membered) : Higher ring strain may increase reactivity in ring-opening reactions .

- Piperazine (6-membered, dual nitrogen) : Enhanced hydrogen-bonding capacity and basicity, enabling diverse derivatization .

- Substituent Effects: Chloroacetyl vs. Methanesulfonyl: Chloroacetyl is a superior leaving group for nucleophilic substitutions, whereas methanesulfonyl provides stability under acidic conditions . tert-Butyl vs. Benzyl Ester: tert-Butyl esters require acidic deprotection (e.g., TFA), while benzyl esters are cleaved via hydrogenolysis, influencing synthetic route design . Hydroxyl vs. Chloro Groups: Hydroxyl substituents (e.g., in dihydroxy derivatives) enhance solubility but reduce lipophilicity, impacting membrane permeability in drug candidates .

Comparative Analysis of Physicochemical Properties

- Lipophilicity : The tert-butyl ester in the target compound increases lipophilicity (LogP ~2–3 estimated), favoring blood-brain barrier penetration compared to hydrophilic dihydroxy analogs .

- Reactivity : The chloroacetyl group enables rapid alkylation reactions, unlike the stable methanesulfonyl group in piperazine derivatives .

- Solubility: Piperidine derivatives with polar groups (e.g., amino-butyrylamino) exhibit higher aqueous solubility, critical for bioavailability in drug development .

Discontinuation and Commercial Availability

The target compound and several analogs (e.g., cyclopropyl-piperidin-2-ylmethyl-carbamic acid benzyl ester) have been discontinued, likely due to challenges in scalability, stability, or shifting industry demand . Alternatives like the benzyl ester variant remain available but may require custom synthesis .

Activité Biologique

(S)-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester is a compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological properties, synthesis, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C12H21ClN2O

- CAS Number : 1204608-06-9

- Molecular Weight : 234.76 g/mol

- Structure : The compound features a piperidine ring substituted with a chloroacetylamino group and a tert-butyl ester.

Biological Activity Overview

The biological activity of (S)-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester has been investigated in various studies, highlighting its potential as an antimicrobial and therapeutic agent.

Antimicrobial Activity

Recent research has demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 16 |

| Klebsiella pneumoniae | 32 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound may have utility in treating infections caused by these pathogens, particularly in cases where resistance to conventional antibiotics is observed .

The mechanism underlying the antimicrobial activity of (S)-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester appears to involve the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This inhibition leads to cell lysis and death, similar to the action of β-lactam antibiotics but with improved stability against β-lactamases .

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various piperidine derivatives, including (S)-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester. The study concluded that this compound showed superior activity against resistant strains of bacteria compared to traditional antibiotics . -

Safety Profile Assessment :

Toxicological evaluations have indicated that the compound has a favorable safety profile when tested on human cell lines. No significant cytotoxicity was observed at concentrations up to 100 µM, suggesting a wide therapeutic window .

Synthesis and Derivatives

The synthesis of (S)-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester typically involves several steps:

-

Formation of Piperidine Derivative :

The initial step involves the reaction of piperidine with chloroacetyl chloride under basic conditions to form the chloroacetyl derivative. -

Esterification :

The resulting acid is then treated with tert-butanol in the presence of an acid catalyst to yield the final ester product.

Q & A

Q. What are the key synthetic strategies for preparing (S)-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester?

- Methodological Answer : The synthesis typically involves multi-step reactions. For example:

- Step 1 : Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group via Boc-anhydride under basic conditions (e.g., NaHCO₃) .

- Step 2 : Selective chloroacetylation at the 3-position of the piperidine ring. This step may use 2-chloroacetyl chloride in the presence of a coupling agent like HATU or DCC, with controlled temperatures (0–25°C) to minimize side reactions .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

- Critical Note : Ensure anhydrous conditions to prevent hydrolysis of the chloroacetyl group.

Q. How can researchers confirm the structural integrity and enantiomeric purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra for characteristic peaks:

- Boc group: ~1.4 ppm (9H, singlet for tert-butyl), ~155 ppm (carbonyl carbon).

- Chloroacetyl group: ~4.0 ppm (2H, singlet for CH₂Cl), ~165 ppm (amide carbonyl) .

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol to verify enantiomeric excess (>98% for (S)-isomer) .

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ matching the theoretical mass (C₁₂H₂₂ClN₂O₃: 293.12 g/mol) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods due to potential respiratory irritation .

- Storage : Store at 2–8°C in a dry, inert environment (argon atmosphere) to prevent degradation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome during chloroacetylation?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates but may reduce stereoselectivity.

- Temperature Control : Lower temperatures (0–5°C) favor kinetic control, minimizing racemization .

- Catalyst Screening : Phase-transfer catalysts (e.g., Maruoka catalysts) or chiral auxiliaries can improve enantioselectivity. For example, (S)-BINOL-derived catalysts achieved >90% ee in analogous piperidine derivatives .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- Methodological Answer :

- HPLC-MS/MS : Use a C18 column (e.g., Agilent Zorbax) with 0.1% formic acid in water/acetonitrile to detect impurities (e.g., de-Boc byproducts, hydrolyzed chloroacetamide).

- Limit of Detection (LOD) : Optimize to 0.1% w/w using calibration curves for known impurities .

- Stability-Indicating Methods : Stress testing (heat, humidity, acid/base exposure) identifies degradation pathways .

Q. How can computational modeling guide the optimization of reaction pathways?

- Methodological Answer :

- DFT Calculations : Simulate transition states to identify energy barriers for undesired side reactions (e.g., epimerization at the 3-position) .

- Molecular Dynamics (MD) : Predict solvent effects on reaction kinetics using software like Gaussian or Schrödinger .

- Case Study : MD simulations of tert-butyl ester analogs revealed that steric hindrance from the Boc group reduces byproduct formation by 30% .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.